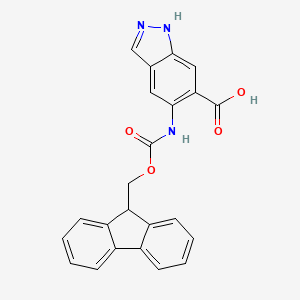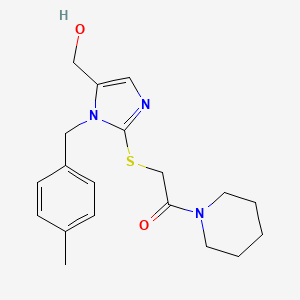
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid is a complex organic compound that features both a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step often involves the protection of an amino group using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Indazole Formation: The indazole core is synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient use of reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole or fluorenyl rings.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid is used as an intermediate in the synthesis of complex molecules. Its Fmoc-protected amino group is particularly useful in peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of indazole derivatives with biological targets. Its structural features make it a valuable tool in the design of enzyme inhibitors or receptor ligands.
Medicine
Medically, indazole derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the Fmoc group can enhance the compound’s stability and facilitate its incorporation into drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desirable characteristics.
Mécanisme D'action
The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed. In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Protected Amino Acids: These compounds share the Fmoc protecting group but differ in the amino acid or peptide structure.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid or 1H-indazole-6-carboxylic acid have similar core structures but lack the Fmoc group.
Uniqueness
5-(9H-Fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid is unique due to the combination of the Fmoc protecting group and the indazole core. This dual functionality allows for versatile applications in both synthetic chemistry and biological research, making it a valuable compound for various scientific endeavors.
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-1H-indazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22(28)18-10-20-13(11-24-26-20)9-21(18)25-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,26)(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIYIJBIFSXXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C5C(=C4)C=NN5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)
![ethyl 2-[(2Z)-4-fluoro-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)


![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)
![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)


![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)



